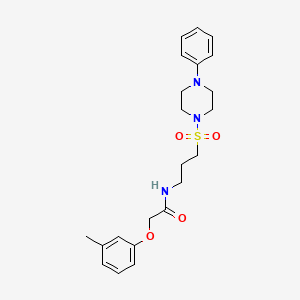

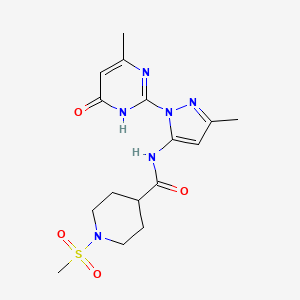

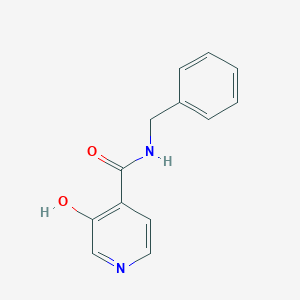

![molecular formula C13H8FN3O2S B2470137 N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-87-8](/img/structure/B2470137.png)

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . This process has been reported as a cost-effective and eco-friendly approach .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be based on this basic pyrimidine structure, with additional functional groups attached.Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .Physical and Chemical Properties Analysis

The IR spectra of compounds showed two bands at 3402–3147 cm −1 corresponding to the NH functions . Moreover, characteristic absorption bands at 2214–2202 cm −1 and 1735-1627 cm −1 confirmed the presence of C ≡ N and C = O groups, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Thiazolo[3,2-a]pyrimidine derivatives, closely related to N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized for pharmacological evaluations. Notably, compounds with a similar structure demonstrated significant anti-inflammatory and antinociceptive activities, with a reduced risk of ulcerogenic activity and high ALD50 values (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial Activity

Compounds related to this compound have been found to exhibit antimicrobial activity. This was established through the synthesis of various derivatives, which upon testing, showed effectiveness against microbes (Gein et al., 2015).

Chemical Synthesis and Structural Analysis

Further research includes the synthesis of similar compounds and analysis of their structural properties. For instance, studies have been conducted on the crystal structure of derivatives, providing insights into their molecular configurations and potential interactions (Krishnamurthy, Nagarajaiah, & Begum, 2014). These studies are crucial for understanding the chemical and physical properties of these compounds.

Potential in Cancer Research

Some derivatives of thiazolo[3,2-a]pyrimidine, closely related to the compound , have been synthesized and evaluated for their anticancer activities. Certain compounds showed promising results against human tumor cell lines, indicating potential applications in cancer research (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).

Wirkmechanismus

Target of Action

The primary targets of N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets by suppressing the activity of COX-1 and COX-2 enzymes . This suppression leads to a reduction in the generation of prostaglandin E2 (PGE2), a potent inflammatory mediator .

Biochemical Pathways

The compound’s action affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, it reduces the production of PGE2 . This leads to a decrease in inflammation and pain, as PGE2 is a key player in these processes .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the production of PGE2, it decreases the inflammatory response and alleviates pain .

Zukünftige Richtungen

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for “N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEMLXWGNKUSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

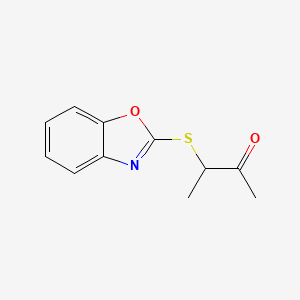

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

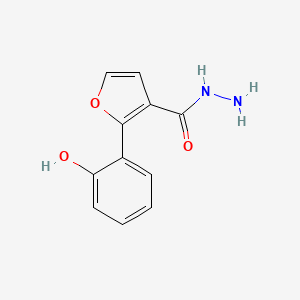

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

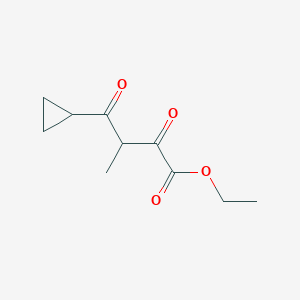

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)

![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)